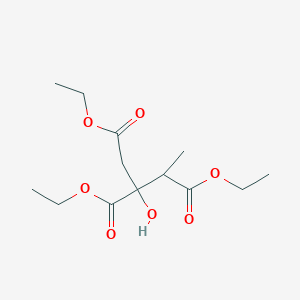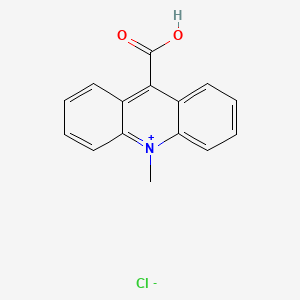
(R)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the desired stereochemistry is achieved. The process may involve multiple steps, including the formation of intermediates and subsequent purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- 4-(Trifluoromethyl)phenylhydrazine
Uniqueness
Compared to similar compounds, ®-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11ClF3N |
|---|---|
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
(2R)-2-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m1./s1 |
Clé InChI |
YWQIXVCYXOINPH-SBSPUUFOSA-N |
SMILES isomérique |
C1CN[C@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
SMILES canonique |
C1CNC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)










![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
